9-(4-bromophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[2,1-f]purine-2,4(1H,3H)-dione core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in biological systems and their diverse chemical properties .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing different functional groups or building up the carbon skeleton. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present and the overall structure of the molecule. For example, the bromophenyl group might undergo reactions typical of aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Neurodegenerative Disease Treatment
Research indicates that derivatives of tetrahydropyrimido[2,1-f]purinediones, similar to the compound , show promise in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds interact with adenosine receptors and monoamine oxidases, two critical targets in neurodegenerative disease management. Notably, some variants have been identified as potent monoamine oxidase B inhibitors and dual adenosine receptor antagonists, suggesting potential efficacy in alleviating symptoms of these diseases (Koch et al., 2013).
Adenosine Receptor Affinities
Another study explored the affinities of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for adenosine receptors (ARs), finding compounds with significant potential as AR antagonists. These findings are essential for understanding how variations of the compound could impact AR-related pathways, which is relevant in neurodegenerative and other disorders (Szymańska et al., 2016).
Antiinflammatory Activity
Research into substituted analogues of the compound has demonstrated antiinflammatory activity. This includes significant potency in models of chronic inflammation, suggesting potential therapeutic applications in inflammatory diseases (Kaminski et al., 1989).
Antidepressant and Anxiolytic-like Activity
Studies have shown that certain derivatives of pyrimido[2,1-f]purine-2,4-dione exhibit high affinity for serotonin and dopamine receptors, indicating potential use as antidepressants or anxiolytics. This suggests that variations of the compound could be useful in treating mood disorders (Jurczyk et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(4-bromophenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN5O2/c1-16-14-29(19-10-8-18(25)9-11-19)23-26-21-20(30(23)15-16)22(31)28(24(32)27(21)2)13-12-17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDIUQHGGXTXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-bromophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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